molecular formula C8H7Cl2FO3S B1406342 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride CAS No. 1706430-95-6

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride

Cat. No.: B1406342
CAS No.: 1706430-95-6
M. Wt: 273.11 g/mol
InChI Key: BZSYGOQEEMWGJU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex aromatic sulfonyl derivatives. The parent structure is benzenesulfonyl chloride, which serves as the foundation for naming this multiply substituted compound. According to International Union of Pure and Applied Chemistry rules, the sulfonyl chloride group takes precedence as the principal functional group, establishing the base name as benzenesulfonyl chloride. The numbering system begins with the carbon atom bearing the sulfonyl chloride group designated as position 1, which provides the reference point for locating all other substituents.

The systematic naming process requires careful attention to the priority order of substituents and their positional relationships. The fluoro substituent occupies position 2, representing an ortho relationship to the sulfonyl chloride group. The ethoxy group is located at position 3, establishing a meta relationship to the primary functional group. The chloro substituent resides at position 4, creating a para relationship to the sulfonyl chloride moiety. This systematic approach ensures unambiguous identification of the compound's structure through its name. The complete International Union of Pure and Applied Chemistry name, this compound, precisely conveys the identity and positioning of each substituent group around the aromatic ring.

The specific positioning of substituents in this compound creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity patterns. The sulfonyl chloride group at position 1 serves as a strong electron-withdrawing group, exerting both inductive and resonance effects throughout the aromatic system. This primary functional group establishes the reference point for analyzing the electronic contributions of all other substituents.

The fluoro substituent at position 2 occupies an ortho position relative to the sulfonyl chloride group, creating both steric and electronic interactions. Fluorine exhibits strong electron-withdrawing inductive effects (Hammett sigma constant σ_meta = 0.34), which can influence the reactivity of the sulfonyl chloride group. The ortho positioning may also introduce steric effects that could influence the approach of nucleophiles to the sulfonyl chloride center. The small size of fluorine minimizes steric hindrance while maximizing electronic effects.

The ethoxy group at position 3 provides an interesting contrast to the other substituents due to its electron-donating character through resonance effects, despite the slight electron-withdrawing nature of the oxygen atom through inductive effects. The methoxy analog would have a Hammett sigma constant of σ_meta = 0.14, suggesting modest electron-withdrawing effects in the meta position. The ethoxy group's additional methylene unit may provide slightly different electronic and steric properties compared to methoxy substituents. This positioning creates a meta relationship to the sulfonyl chloride group, allowing for through-bond electronic communication while minimizing direct steric interactions.

Position Substituent Relationship to SO₂Cl Electronic Effect Steric Considerations
1 Sulfonyl Chloride Reference Strong electron-withdrawing Primary functional group
2 Fluoro Ortho Electron-withdrawing (inductive) Minimal steric bulk
3 Ethoxy Meta Mixed (donating/withdrawing) Moderate steric bulk
4 Chloro Para Electron-withdrawing Moderate steric bulk

The chloro substituent at position 4 establishes a para relationship to the sulfonyl chloride group, enabling electronic communication through the aromatic π-system. Chlorine exhibits electron-withdrawing properties (Hammett sigma constant σ_para = 0.23), which can influence the electrophilicity of the sulfonyl chloride center. The para positioning allows for optimal electronic conjugation while avoiding unfavorable steric interactions that might occur in ortho positions.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzenesulfonyl Chlorides

4-Fluorobenzenesulfonyl chloride, with the molecular formula C₆H₄ClFO₂S, represents the simplest fluorine-containing analog and serves as an important reference compound. This para-substituted derivative demonstrates the electronic effects of fluorine in isolation, without the complicating factors introduced by additional substituents. The molecular weight difference between 4-fluorobenzenesulfonyl chloride (194.61 grams per mole) and the target compound (273.11 grams per mole) reflects the additional mass contributed by the chloro and ethoxy substituents.

The isomeric fluorobenzenesulfonyl chlorides provide insight into positional effects of single fluorine substitution. 2-Fluorobenzenesulfonyl chloride exhibits ortho effects similar to those observed in the target compound, while 3-fluorobenzenesulfonyl chloride demonstrates meta positioning effects. These simpler analogs help isolate the electronic contributions of fluorine substitution at different positions relative to the sulfonyl chloride group.

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Structural Features
This compound C₈H₇Cl₂FO₃S 273.11 Tetra-substituted Multiple halogens + ethoxy
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 Para-substituted Single fluorine
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 Ortho-disubstituted Adjacent halogens
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.06 Para-substituted Single chlorine
2-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.06 Ortho-substituted Ortho effects

Chloro-substituted benzenesulfonyl chlorides offer another valuable comparison set. 4-Chlorobenzenesulfonyl chloride represents the para-chloro analog, while 2-chlorobenzenesulfonyl chloride and 3-chlorobenzenesulfonyl chloride demonstrate ortho and meta effects respectively. These compounds help establish the baseline electronic and steric effects of chlorine substitution at different positions. The molecular weights of these dichlorinated compounds (211.06 grams per mole for the monochloro derivatives) are significantly lower than the target compound, highlighting the substantial mass contribution of the fluorine and ethoxy substituents.

Mixed halogen systems such as 3-chloro-4-fluorobenzenesulfonyl chloride (molecular weight 229.06 grams per mole) provide particularly relevant comparisons. This compound contains both chlorine and fluorine substituents in adjacent positions, similar to aspects of the target compound's substitution pattern. The 3-chloro-4-fluorobenzenesulfonyl chloride system demonstrates how adjacent halogens can influence each other's electronic effects and the overall reactivity of the sulfonyl chloride group.

Properties

IUPAC Name

4-chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO3S/c1-2-14-8-5(9)3-4-6(7(8)11)15(10,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYGOQEEMWGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic aromatic substitution reactions. This property allows for the incorporation of diverse nucleophiles, leading to a wide array of sulfonamide derivatives.

Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a crucial role in the development of potential drug candidates. Its reactivity enables modifications to lead compounds, enhancing their pharmacological properties. For instance, it has been utilized in synthesizing inhibitors targeting specific biological pathways, including those involved in inflammatory responses and pain management .

Biochemical Research

This compound is employed in biochemical assays to modify biomolecules. Its ability to react with amino acids such as tyrosine and lysine allows researchers to study protein interactions and functions. This modification can lead to insights into cellular processes and disease mechanisms .

Case Study 1: Synthesis of Antiviral Agents

A recent study demonstrated the use of this compound in synthesizing small molecule inhibitors against viral infections. By modifying existing antiviral compounds, researchers were able to enhance their efficacy significantly, showcasing the compound's utility in drug discovery .

Case Study 2: Protein Modification

In another study focusing on protein biochemistry, the compound was used to label proteins for tracking and analysis via mass spectrometry. This application highlights its role in understanding protein dynamics within cells and its potential for developing targeted therapies .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsVersatile reactivity
Medicinal ChemistryDevelopment of drug candidatesEnhanced pharmacological properties
Biochemical ResearchModification of biomolecules for assaysInsights into protein interactions
Antiviral Drug DevelopmentSynthesis of small molecule inhibitors against virusesImproved efficacy over existing compounds
Protein LabelingUsed for tracking proteins via mass spectrometryUnderstanding protein dynamics

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group acts as an electrophile, facilitating the substitution of various nucleophiles onto the aromatic ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

The compound’s reactivity and physical properties are governed by the positions and electronic effects of its substituents. Below is a comparative analysis with structurally related sulfonyl chlorides:

Compound Name Substituents (Positions) Electronic Effects Molecular Weight (g/mol)
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride Cl (4), OEt (3), F (2) Mixed (EWG + EWG + EDG) ~264.68 (calculated)
4-Fluoro-2-methylbenzenesulfonyl chloride F (4), Me (2) Moderate EWG (F) + EWG (Me) 192.62
Benzenesulfonyl chloride None Baseline reactivity 176.62

Key Observations :

  • Electron-Withdrawing Groups (EWG) : Chlorine (Cl) and fluorine (F) at positions 4 and 2 enhance electrophilicity at the sulfonyl chloride group, promoting nucleophilic substitution reactions.

Reactivity and Stability

Sulfonyl chlorides are inherently moisture-sensitive, but substituents modulate their stability:

Compound Hydrolysis Rate (Relative) Thermal Stability
This compound Moderate (predicted) High
4-Fluoro-2-methylbenzenesulfonyl chloride Fast Moderate
2-Nitrobenzenesulfonyl chloride Very fast Low

Mechanistic Insights :

  • The ethoxy group in the target compound may reduce hydrolysis rates by sterically shielding the sulfonyl chloride moiety.
  • Fluorine’s strong EWG effect increases electrophilicity but is counterbalanced by the ethoxy group’s EDG nature, leading to balanced reactivity .

Q & A

Q. 1.1. What are the recommended methods for synthesizing 4-chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride, and how does the substitution pattern influence reaction yields?

The synthesis typically involves sulfonation and halogenation steps. For structurally analogous sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride), sulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (40–60°C) is common, followed by halogenation with thionyl chloride (SOCl₂) or PCl₅ . The ethoxy and fluoro substituents introduce steric and electronic effects: the electron-withdrawing fluorine atom may accelerate sulfonation but hinder subsequent chlorination due to reduced nucleophilicity. Reaction optimization (e.g., temperature, catalyst use) is critical for yield improvement .

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC/GC-MS : To assess purity (>95% as per industrial standards for similar sulfonyl chlorides) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C3, fluorine at C2) .
  • Melting Point Analysis : Compare observed mp (e.g., 48–50°C for analogous compounds like 4-chloro-2,5-dimethylbenzenesulfonyl chloride) with literature values .
  • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and C-Cl/F bonds .

Q. 1.3. What storage conditions are required to maintain the stability of this sulfonyl chloride?

Store under inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis. Moisture exposure leads to decomposition into sulfonic acids, detectable via pH monitoring of storage solutions . Commercial analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) emphasize desiccated environments and amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. 2.1. How do electronic effects of the ethoxy and fluorine substituents influence nucleophilic substitution reactions?

The ethoxy group (electron-donating via resonance) activates the benzene ring toward electrophilic attack at the para position, while fluorine (electron-withdrawing) deactivates the ring. In nucleophilic substitutions (e.g., with amines), the sulfonyl chloride group reacts preferentially, but steric hindrance from the ethoxy group may reduce reaction rates. Computational studies (e.g., DFT) on similar compounds predict activation energies for competing reaction pathways .

Q. 2.2. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substitution patterns?

Discrepancies in reactivity (e.g., hydrolysis rates) may arise from solvent polarity, trace moisture, or catalytic impurities. For example:

  • In polar aprotic solvents (DMF, DMSO), this compound shows accelerated reactivity compared to nonpolar solvents, as observed in analogs like 4-chloro-2-nitrobenzenesulfonyl chloride .
  • Contradictory data on stability in aqueous acetonitrile can be resolved via kinetic studies under controlled humidity .

Q. 2.3. How can this compound be utilized in designing pharmacologically active derivatives?

The sulfonyl chloride moiety serves as a reactive handle for coupling with amines or alcohols to generate sulfonamides/sulfonate esters. For example:

  • Medicinal Chemistry : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate utility in kinase inhibitor design .
  • Agrochemicals : Ethoxy and fluorine substituents enhance lipophilicity, improving membrane permeability in herbicide prototypes .

Q. 2.4. What computational methods are recommended to predict the compound’s behavior in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and interaction with catalytic surfaces (e.g., Pd in cross-coupling reactions).
  • Docking Studies : Predict binding affinities for enzyme targets (e.g., carbonic anhydrase) using sulfonamide derivatives .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction outcomes .

Methodological Considerations

Q. 3.1. How to troubleshoot low yields in sulfonamide synthesis using this compound?

  • Step 1 : Verify reagent stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine).
  • Step 2 : Screen bases (e.g., triethylamine vs. pyridine) to neutralize HCl byproducts, which can inhibit reaction progress .
  • Step 3 : Monitor reaction temperature; excess heat may degrade the sulfonyl chloride .

Q. 3.2. What advanced spectroscopic techniques resolve structural ambiguities?

  • X-ray Crystallography : Determine absolute configuration, as done for ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded aromatic regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride
Reactant of Route 2
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride

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